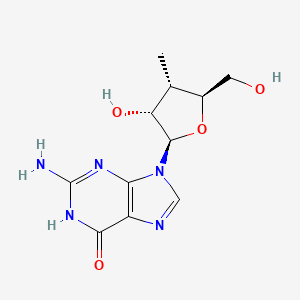

3'-Methyl-3'-deoxyguanosine

Descripción general

Descripción

3’-Methyl-3’-deoxyguanosine: is a modified nucleoside derived from guanosine. It is characterized by the absence of a hydroxyl group at the 3’ position of the ribose sugar, replaced by a methyl group. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-3’-deoxyguanosine typically involves the methylation of 2’-deoxyguanosine. One common method includes the conversion of 2’-deoxyguanosine into a tricyclic derivative, followed by methylation and subsequent removal of the blocking groups . The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: While specific industrial production methods for 3’-Methyl-3’-deoxyguanosine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3’-Methyl-3’-deoxyguanosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The methyl group at the 3’ position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like ammonia or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3'-Me-dG has several significant applications in scientific research:

Chemistry

- Building Block for Nucleic Acids : It serves as a crucial component in synthesizing modified nucleic acids and nucleotides, enabling researchers to explore structure-function relationships in DNA and RNA.

Molecular Biology

- Gene Expression Studies : Its incorporation into DNA can affect gene expression, making it an essential tool for studying transcriptional regulation.

- DNA Repair Mechanisms : Investigations into how 3'-Me-dG interacts with DNA repair pathways provide insights into cellular responses to DNA damage.

Medicine

- Antiviral and Anticancer Research : Ongoing studies are exploring its potential as an antiviral agent or anticancer drug due to its ability to interfere with nucleic acid metabolism. The compound's incorporation into viral genomes can inhibit replication processes.

- Therapeutic Applications : Research is being conducted on its use in developing diagnostic tools and therapeutic agents for various diseases, particularly in molecular biology contexts.

Case Studies

-

Incorporation Studies

A study demonstrated that when HEK293T cells were exposed to 10 μM of N2-Methyl-2'-deoxyguanosine (N2-MedG), approximately 90 modifications per nucleosides were detected after a 16-hour incubation period. This indicates effective uptake into genomic DNA without significant cytotoxic effects . -

DNA Repair Mechanism Exploration

Research has shown that nucleotide excision repair (NER) mechanisms exert moderate effects on removing N2-MedG from genomic DNA. The study highlighted that while NER can repair some alkylated lesions, the presence of N2-MedG poses unique challenges due to its structural properties.

Mecanismo De Acción

The mechanism of action of 3’-Methyl-3’-deoxyguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparación Con Compuestos Similares

Deoxyguanosine: Similar to 3’-Methyl-3’-deoxyguanosine but lacks the methyl group at the 3’ position.

Guanosine: Contains a hydroxyl group at the 3’ position instead of a methyl group.

3’-Deoxyguanosine: Lacks both the hydroxyl and methyl groups at the 3’ position.

Uniqueness: 3’-Methyl-3’-deoxyguanosine is unique due to the presence of the methyl group at the 3’ position, which significantly alters its chemical and biological properties compared to its analogs. This modification can enhance its stability and alter its interaction with enzymes and other biomolecules, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

3'-Methyl-3'-deoxyguanosine (3'-MdG) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and DNA repair mechanisms. This article provides a comprehensive overview of the biological activity of 3'-MdG, including its synthesis, mechanism of action, and relevant case studies.

This compound is a derivative of deoxyguanosine, featuring a methyl group at the 3' position of the sugar moiety. Its molecular formula is , with a molecular weight of approximately 267.24 g/mol. The compound is soluble in water and exhibits a density of about 2.1 g/cm³ .

The synthesis of 3'-MdG typically involves the methylation of 3'-deoxyguanosine using various reagents, such as methyl iodide or dimethyl sulfate, under controlled conditions to ensure high yields and purity .

The biological activity of 3'-MdG is primarily attributed to its role as a nucleoside analog that can interfere with DNA synthesis. It incorporates into DNA during replication, leading to potential mutagenic effects or apoptosis in rapidly dividing cells. The incorporation of 3'-MdG into DNA has been shown to disrupt normal base pairing and can lead to replication errors .

Anticancer Properties

Research indicates that 3'-MdG demonstrates significant anticancer activity against various human cancer cell lines. For example, studies have reported IC50 values indicating potent inhibition of cell proliferation in leukemia and carcinoma cell lines . The mechanism involves the induction of apoptosis and inhibition of DNA synthesis, which are critical pathways in cancer cell survival.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| K562 (human myelogenous leukemia) | ~18 | Antiproliferative |

| HT-29 (human colon carcinoma) | ~20 | Induction of apoptosis |

| CaCo-2 (human colorectal carcinoma) | ~15 | Inhibition of DNA synthesis |

DNA Repair Mechanisms

In addition to its anticancer properties, 3'-MdG has been studied for its role in DNA repair mechanisms. It is recognized by DNA polymerases during the replication process, influencing the fidelity of DNA synthesis . This property may be leveraged in therapeutic contexts where modulation of DNA repair pathways is beneficial.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that 3'-MdG effectively inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent. The treatment led to reduced tumor size and increased apoptosis markers in treated tissues .

- Mutagenicity Studies : Research investigating the mutagenic potential of 3'-MdG found that its incorporation into DNA resulted in increased mutation rates compared to controls, highlighting both therapeutic benefits and risks associated with its use .

- Comparative Analysis : In comparative studies with other nucleoside analogs, 3'-MdG exhibited superior activity against certain cancer types while maintaining lower toxicity profiles in non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimized side effects.

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMRHFMVVSLFRL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.